molecular formula C20H23BrN8O2 B10893759 N-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide

N-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B10893759
M. Wt: 487.4 g/mol
InChI Key: ZEMNVZVWDUHOGH-UHFFFAOYSA-N
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Description

N~5~-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-ISOXAZOLECARBOXAMIDE is a complex organic compound that features multiple heterocyclic structures, including pyrazole and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The key steps include the formation of the pyrazole and isoxazole rings, followed by their functionalization and coupling.

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized via the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of Isoxazole Ring: The isoxazole ring can be formed through the cyclization of α,β-unsaturated oximes.

    Coupling Reactions: The final compound is obtained by coupling the pyrazole and isoxazole intermediates using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~5~-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

N~5~-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N5-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1H-pyrazole
  • 3,5-Dimethyl-1H-pyrazole
  • Isoxazole derivatives

Uniqueness

N~5~-{1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-ISOXAZOLECARBOXAMIDE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23BrN8O2

Molecular Weight

487.4 g/mol

IUPAC Name

N-[1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C20H23BrN8O2/c1-10-18(21)13(4)28(24-10)9-29-14(5)19(11(2)25-29)23-20(30)17-7-16(26-31-17)15-8-22-27(6)12(15)3/h7-8H,9H2,1-6H3,(H,23,30)

InChI Key

ZEMNVZVWDUHOGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=NOC(=C2)C(=O)NC3=C(N(N=C3C)CN4C(=C(C(=N4)C)Br)C)C

Origin of Product

United States

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